molecular formula C5H5N3O3S B13803433 2-Thiophenecarboximidamide,N-hydroxy-5-nitro-

2-Thiophenecarboximidamide,N-hydroxy-5-nitro-

Cat. No.: B13803433
M. Wt: 187.18 g/mol
InChI Key: WGEAJJKKCFXAOP-UHFFFAOYSA-N
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Description

2-Thiophenecarboximidamide,N-hydroxy-5-nitro- is a chemical compound with the molecular formula C5H5N3O3S It is known for its unique structure, which includes a thiophene ring substituted with a carboximidamide group, a hydroxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboximidamide,N-hydroxy-5-nitro- typically involves the reaction of 2-thiophenecarbonitrile with hydroxylamine and a nitro-substituted reagent. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol and catalysts to facilitate the reaction. The process may include steps such as nitration, reduction, and amidation to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2-Thiophenecarboximidamide,N-hydroxy-5-nitro- .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboximidamide,N-hydroxy-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiophenecarboximidamide,N-hydroxy-5-nitro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboximidamide,N-hydroxy-5-nitro- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the nitro and hydroxy groups, which can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    N’-Hydroxy-2-thiophenecarboximidamide: Similar structure but lacks the nitro group.

    2-Thiophenecarboximidamide: Lacks both the hydroxy and nitro groups.

    5-Nitro-2-thiophenecarboximidamide: Lacks the hydroxy group.

Uniqueness

2-Thiophenecarboximidamide,N-hydroxy-5-nitro- is unique due to the combination of the thiophene ring with the carboximidamide, hydroxy, and nitro groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C5H5N3O3S

Molecular Weight

187.18 g/mol

IUPAC Name

N'-hydroxy-5-nitrothiophene-2-carboximidamide

InChI

InChI=1S/C5H5N3O3S/c6-5(7-9)3-1-2-4(12-3)8(10)11/h1-2,9H,(H2,6,7)

InChI Key

WGEAJJKKCFXAOP-UHFFFAOYSA-N

Isomeric SMILES

C1=C(SC(=C1)[N+](=O)[O-])/C(=N\O)/N

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C(=NO)N

Origin of Product

United States

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